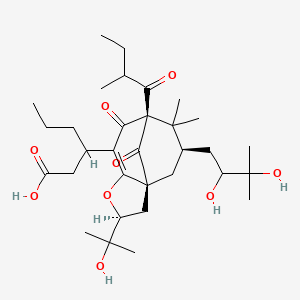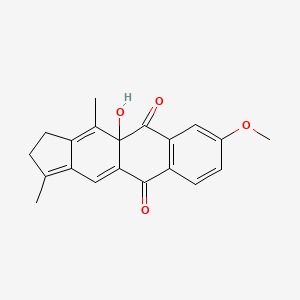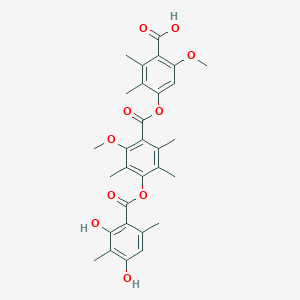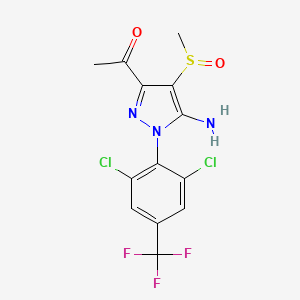
乙酰丙醇
描述
Acetoprole is a phenylpyrazole insecticide and acaricide that was developed to control sucking and chewing insect pests such as aphids. It is a chiral molecule with the chemical formula C₁₃H₁₀Cl₂F₃N₃O₂S. Acetoprole functions as a gamma-aminobutyric acid (GABA)-gated chloride channel antagonist, disrupting the nervous system of insects .
科学研究应用
Chemistry: Used as a model compound to study the reactivity of phenylpyrazole derivatives.
Biology: Investigated for its effects on insect nervous systems and potential use in pest control.
Medicine: Explored for its potential as a lead compound in the development of new insecticides with lower toxicity to mammals.
Industry: Utilized in the formulation of insecticidal products for agricultural use
作用机制
Target of Action
Acetoprole is a type of phenylpyrazole insecticide . The primary targets of Acetoprole are the glutamate-activated chloride channels in insects . These channels play a crucial role in the nervous system of insects, regulating the flow of chloride ions across the neuronal membrane and thereby controlling the excitability of the neuron .
Mode of Action
Acetoprole functions by blocking the glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventually death .
Biochemical Pathways
It is known that the compound’s action on the glutamate-activated chloride channels disrupts the normal flow of chloride ions in the insect’s neurons . This disruption can affect various downstream effects, including the regulation of nerve impulse transmission and muscle contraction.
Result of Action
The primary result of Acetoprole’s action is the disruption of the insect’s nervous system, leading to paralysis and death . On a molecular level, this is achieved through the blocking of the glutamate-activated chloride channels . On a cellular level, this leads to a disruption in the normal flow of chloride ions, affecting nerve impulse transmission and muscle contraction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetoprole. For instance, temperature changes can affect the activity of insecticides
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetoprole involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with methylsulfinylpyrazole. The reaction conditions typically include the use of solvents such as dimethylformamide and catalysts like potassium carbonate. The process involves multiple steps, including nitration, reduction, and acetylation .
Industrial Production Methods: Industrial production of Acetoprole follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: Acetoprole can undergo oxidation reactions, particularly at the methylsulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, which is a crucial step in its synthesis.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups on the phenyl ring
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as iron powder or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylpyrazole derivatives
相似化合物的比较
Fipronil: Another phenylpyrazole insecticide with a similar mode of action but different chemical structure.
Imidacloprid: A neonicotinoid insecticide that targets nicotinic acetylcholine receptors instead of GABA receptors.
Chlorfenapyr: A pyrrole insecticide that disrupts cellular respiration in insects
Uniqueness of Acetoprole: Acetoprole is unique due to its specific antagonistic action on GABA-gated chloride channels, making it effective against a broad spectrum of insect pests. Its chiral nature also allows for the possibility of enantioselective synthesis and application .
属性
IUPAC Name |
1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O2S/c1-5(22)9-11(24(2)23)12(19)21(20-9)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZNYEZGJAFIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058017 | |
| Record name | Acetoprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209861-58-5 | |
| Record name | Acetoprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209861-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209861585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETOPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PH9942U0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Acetoprole as an insecticide?
A1: Acetoprole is a potent insecticide effective against various lepidopteran pests. Research highlights its use in controlling agricultural pests like Prodenia litura (Common Cutworm), Spodoptera exigua (Beet Armyworm), Etiella zinckenella (Lima Bean Pod Borer), and Chilo suppressalis walker (Rice Stem Borer). [] It demonstrates efficacy against pests resistant to conventional pesticides, indicating its potential in managing insecticide resistance. []
Q2: How does Acetoprole interact with other insecticidal compounds?
A2: Acetoprole exhibits synergistic activity when combined with Abamectin. [] This combination, with a weight ratio ranging from 1:20 to 30:1 (Acetoprole: Abamectin), results in enhanced insecticidal activity. [] This synergy allows for potentially lower application rates of each individual compound, potentially reducing environmental impact and costs associated with pest control. Additionally, Acetoprole is also investigated in combination with Buprofezin, demonstrating its compatibility and potential for broader insecticidal applications. []
Q3: Are there any concerns regarding the development of resistance to Acetoprole?
A3: While Acetoprole shows promise in controlling pests resistant to conventional insecticides, [] it belongs to the Pyrazole chemical class, which includes other insecticides like Fipronil, Vaniliprole, Pyriprole, and Pyrafluprole. [] The co-classification with these insecticides raises concerns about potential cross-resistance. Further research is crucial to understand the mechanisms of resistance to Acetoprole and its relationship with other Pyrazole insecticides to ensure sustainable pest management strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


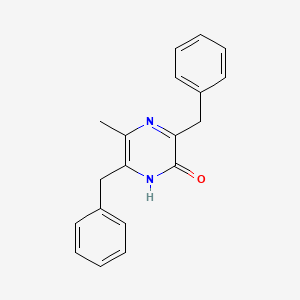
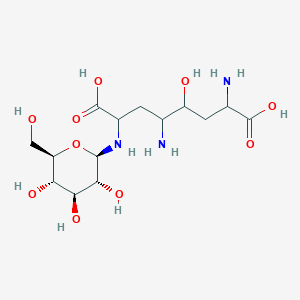
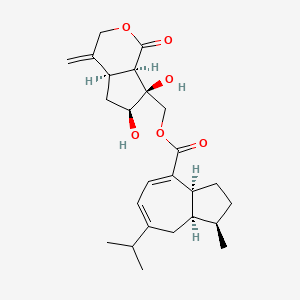
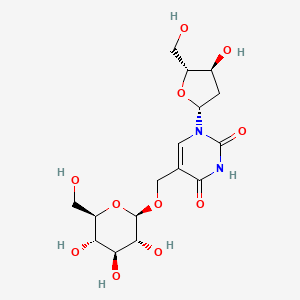
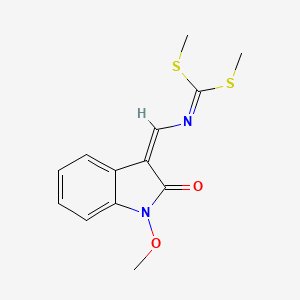
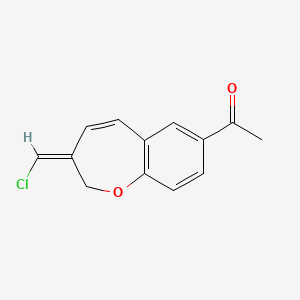
![3-(4-chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole](/img/structure/B1249181.png)

![[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate](/img/structure/B1249184.png)
![(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine](/img/structure/B1249185.png)

